molecular formula C15H14O4 B3022984 2-[(4-methoxyphenoxy)methyl]benzoic Acid CAS No. 23560-68-1

2-[(4-methoxyphenoxy)methyl]benzoic Acid

Cat. No.: B3022984
CAS No.: 23560-68-1
M. Wt: 258.27 g/mol
InChI Key: RNRMBJRWOOJYDL-UHFFFAOYSA-N
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Description

Contextualization of Benzoic Acid Derivatives in Contemporary Organic and Medicinal Chemistry

Benzoic acid and its derivatives are a cornerstone of modern organic and medicinal chemistry, serving as versatile scaffolds and key intermediates in the synthesis of a vast array of molecules. ontosight.ai These compounds, characterized by a benzene (B151609) ring attached to a carboxylic acid group, are found in numerous natural products and are integral to the development of pharmaceuticals, agrochemicals, and materials. preprints.orgchemimpex.com In the realm of medicinal chemistry, the benzoic acid moiety is a common feature in many drugs, contributing to their therapeutic effects through various biological interactions. pharmacy180.comslideshare.net The ability to modify the benzoic acid structure through substitution on the aromatic ring allows for the fine-tuning of a molecule's physicochemical properties, such as solubility, acidity, and lipophilicity, which are critical for its biological activity and pharmacokinetic profile. ontosight.ai Researchers have extensively explored benzoic acid derivatives for a wide range of therapeutic applications, including as anti-inflammatory agents, antimicrobials, and anticancer drugs. ontosight.aipreprints.org

Significance of Ether Linkages and Aromatic Substitution Patterns in Bioactive Molecules

The incorporation of ether linkages and specific aromatic substitution patterns are crucial strategies in the design of bioactive molecules. Ether linkages, which consist of an oxygen atom connected to two alkyl or aryl groups, are prevalent in many biologically active compounds and play a significant role in their mechanism of action. nih.govnumberanalytics.comnih.govdntb.gov.ua They can influence a molecule's conformational flexibility, metabolic stability, and ability to form hydrogen bonds, all of which are important for its interaction with biological targets. numberanalytics.com The presence of an ether linkage can also impact a molecule's lipophilicity, affecting its absorption, distribution, metabolism, and excretion (ADME) properties. researchgate.net

Furthermore, the substitution pattern on an aromatic ring profoundly influences a molecule's electronic properties and spatial arrangement, which are key determinants of its biological activity. chemrxiv.orgnih.govfastercapital.com The position and nature of substituents on a benzene ring can direct the molecule's interaction with specific receptors or enzymes. ontosight.aiwikipedia.org For instance, the placement of electron-donating or electron-withdrawing groups can alter the reactivity of the aromatic ring and its ability to participate in various non-covalent interactions, such as pi-pi stacking and hydrogen bonding. nih.gov An analysis of FDA-approved drugs reveals a preference for certain substitution patterns, such as 1,4- (para) and 1,2- (ortho) disubstituted rings, highlighting the importance of this structural feature in drug design. chemrxiv.org

Overview of the Research Landscape Surrounding 2-[(4-methoxyphenoxy)methyl]benzoic Acid

This compound is a specific benzoic acid derivative that has garnered attention in chemical research. It is characterized by a benzoic acid core with a (4-methoxyphenoxy)methyl substituent at the ortho position. This particular arrangement of functional groups gives the molecule a unique three-dimensional structure and a specific set of chemical properties that make it a valuable building block in organic synthesis.

The synthesis of this compound and its analogs has been explored through various chemical routes. One common method involves the reaction of a phthalide (B148349) with a substituted phenoxide. researchgate.netgoogle.com Another approach utilizes an Ullmann condensation reaction between a 2-halobenzoic acid and a phenol. nih.gov The choice of synthetic route often depends on the desired purity, yield, and the availability of starting materials.

In terms of its applications, this compound has been investigated for its potential biological activities. Methoxy-substituted benzoic acid derivatives, in general, have been reported to possess anti-inflammatory and antioxidant properties. The specific structural features of this compound, including the ether linkage and the methoxy (B1213986) group, are thought to contribute to its potential bioactivity. The methoxyphenoxy group can engage in hydrogen bonding and hydrophobic interactions, while the carboxyl group can form ionic bonds with biological targets.

Below is a table summarizing the key chemical identifiers for this compound and a closely related analog.

Compound NameMolecular FormulaMolecular Weight ( g/mol )CAS Number
This compoundC15H14O4274.27113270-38-9
2-(4-Methoxyphenoxy)benzoic acidC14H12O4244.251916-04-7 chemimpex.com

Further research on this compound and its derivatives could lead to the discovery of new compounds with valuable applications in various fields of chemistry and medicine.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-[(4-methoxyphenoxy)methyl]benzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14O4/c1-18-12-6-8-13(9-7-12)19-10-11-4-2-3-5-14(11)15(16)17/h2-9H,10H2,1H3,(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RNRMBJRWOOJYDL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)OCC2=CC=CC=C2C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70396765
Record name MS-2240
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

258.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

23560-68-1
Record name 2-[(4-Methoxyphenoxy)methyl]benzoic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=23560-68-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name MS-2240
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70396765
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Advanced Synthetic Methodologies for 2 4 Methoxyphenoxy Methyl Benzoic Acid and Its Precursors

Elucidation of Classical and Modern Synthetic Routes to 2-[(4-methoxyphenoxy)methyl]benzoic Acid

The construction of the diaryl ether linkage is a key transformation in the synthesis of this compound. This can be achieved through either direct coupling strategies or more elaborate multi-stage pathways.

Direct Coupling Approaches involving Phenols and Benzoic Acid Derivatives

Direct coupling methods offer an efficient route to form the core ether structure of the target molecule. These approaches typically involve the formation of a carbon-oxygen bond between a phenol and a benzoic acid derivative.

One of the most established methods for the synthesis of diaryl ethers is the Ullmann condensation . This reaction involves the copper-catalyzed coupling of an aryl halide with a phenol. wikipedia.orgsynarchive.com While traditional Ullmann conditions often require harsh conditions, such as high temperatures (frequently over 210°C) and stoichiometric amounts of copper in polar solvents like N-methylpyrrolidone or dimethylformamide, modern advancements have led to milder and more efficient protocols. wikipedia.orgresearchgate.net The introduction of soluble copper catalysts and various ligands has expanded the reaction's scope and lowered the required temperatures. mdpi.comacs.org For instance, the synthesis of 3-Methyl-2-(4-methylphenoxy)benzoic acid, a structural analogue of the title compound, was successfully achieved through an Ullmann reaction between 2-chloro-3-methyl-benzoic acid and 4-methylphenol. nih.gov

Another fundamental approach is the Williamson ether synthesis , which proceeds via an SN2 mechanism. wikipedia.orgyoutube.com This reaction typically involves the reaction of an alkoxide with a primary alkyl halide. wikipedia.orgjk-sci.com In the context of synthesizing this compound, this would involve reacting the sodium or potassium salt of 4-methoxyphenol with a 2-(halomethyl)benzoic acid derivative, such as methyl 2-(chloromethyl)benzoate. google.com The Williamson synthesis is widely used due to its broad scope and reliability, allowing for the preparation of both symmetrical and asymmetrical ethers. wikipedia.org The reaction is best performed with primary alkyl halides to avoid competing elimination reactions that can occur with secondary and tertiary halides. wikipedia.orgmasterorganicchemistry.com

Reaction NameReactantsCatalyst/ReagentsKey Features
Ullmann Condensation Aryl Halide, PhenolCopper (metal or salt)Forms C-O bonds for diaryl ethers; modern methods use ligands for milder conditions. wikipedia.orgmdpi.com
Williamson Ether Synthesis Alkoxide, Primary Alkyl HalideBase (e.g., NaH, K₂CO₃)SN2 mechanism; versatile for symmetrical and asymmetrical ethers. wikipedia.orgjk-sci.com

Multi-stage Synthesis Pathways of this compound

Multi-stage syntheses provide greater flexibility and control in constructing complex molecules by building them up through a sequence of reactions. This approach is particularly useful when direct coupling is inefficient or when specific functionalities need to be introduced stepwise.

A relevant multi-stage synthesis is demonstrated in the preparation of methyl 2-(4-methoxycarbonylmethylphenoxymethyl)benzoate, a close analogue of the target compound's ester form. google.com This process involves several distinct steps:

Preparation of Intermediates : The synthesis begins with the preparation of key building blocks. For example, methyl 2-chloromethylbenzoate can be synthesized from 2-methylbenzoic acid. google.com

Coupling Reaction : The prepared methyl 2-chloromethylbenzoate is then reacted with methyl 4-hydroxyphenylacetate in the presence of a base. This step, akin to the Williamson ether synthesis, forms the crucial ether linkage. google.com

Hydrolysis : The resulting diester, methyl 2-(4-methoxycarbonylmethylphenoxymethyl)benzoate, can then be selectively or fully hydrolyzed to yield the corresponding carboxylic acid(s). The hydrolysis of the ester on the phenoxy side would yield 2-[(4-carboxymethylphenoxy)methyl]benzoic acid methyl ester, and subsequent hydrolysis would give the dicarboxylic acid. google.com

The success of multi-stage syntheses hinges on the efficient preparation of key reactive intermediates.

Benzoic Acid Chlorides : Benzoic acid chlorides (or benzoyl chlorides) are highly useful intermediates due to their reactivity, readily undergoing nucleophilic acyl substitution. They are commonly prepared from benzoic acids by reaction with reagents like thionyl chloride or phosphorus pentachloride. prepchem.com For example, reacting dry benzoic acid with phosphorus pentachloride yields benzoyl chloride with energetic evolution of hydrochloric acid. prepchem.com Similarly, substituted benzoyl chlorides, such as 4-chloromethyl benzoyl chloride, can be prepared from the corresponding carboxylic acid using reagents like oxalyl chloride in the presence of a catalyst like N,N-dimethylformamide (DMF). google.com The hydrolysis of purified benzoyl chloride can also serve as a method to produce high-purity benzoic acid. nist.gov

Isothiocyanates : Isothiocyanates are another class of reactive intermediates that can be prepared from benzoic acid derivatives. A common route involves the conversion of an aminobenzoic acid to an isothiocyanate. For instance, 4-aminobenzoic acid can be reacted with 1,1'-thiocarbonyldiimidazole to synthesize 4-carboxyphenyl isothiocyanate. nih.gov Another method involves reacting primary amines with carbon disulfide in the presence of a base to form a dithiocarbamate salt, which is then decomposed to the isothiocyanate using a desulfurylating reagent. chemrxiv.orgnih.gov Acyl isothiocyanates can also be synthesized directly from carboxylic acids in a one-step process using a mixture of trichloroisocyanuric acid and triphenylphosphine at room temperature. researchgate.net

IntermediatePrecursorReagentsNotes
Benzoic Acid Chloride Benzoic AcidThionyl chloride (SOCl₂) or Phosphorus pentachloride (PCl₅)Highly reactive acylating agents. prepchem.com
Isothiocyanate Aminobenzoic Acid1,1'-Thiocarbonyldiimidazole or Carbon disulfide (CS₂)Useful for introducing the -NCS functional group. nih.govchemrxiv.org
Acyl Isothiocyanate Carboxylic AcidTrichloroisocyanuric acid / TriphenylphosphineDirect, one-pot synthesis. researchgate.net

Optimizing reaction conditions is critical for improving yields, reducing reaction times, and promoting greener chemical processes. Phase-transfer catalysis (PTC) is a powerful technique for facilitating reactions between reactants located in different immiscible phases (e.g., solid-liquid or liquid-liquid). researchgate.net

PTC involves a catalyst, typically a quaternary ammonium or phosphonium salt, which transports a reactant from one phase (often aqueous) to the other (often organic), where the reaction occurs. researchgate.netgoogle.com This methodology has been successfully applied to various reactions relevant to the synthesis of benzoic acid derivatives.

Oxidation Reactions : The synthesis of benzoic acid derivatives from toluene derivatives can be achieved by liquid-phase oxidation using an oxygen-containing gas. The efficiency of this process is significantly improved by using a phase-transfer catalyst in conjunction with a transition metal salt. google.com Yields can exceed 90% when the molar ratio between the phase-transfer catalyst and the metal salt is optimized. google.com Similarly, the oxidation of benzaldehydes to benzoic acids using dichromate can be smoothly carried out in non-polar organic solvents in the presence of a phase-transfer catalyst, with yields often greater than 90%. chemijournal.com

Ether Synthesis : The Williamson ether synthesis can be improved by employing phase-transfer catalysis, which can enhance the rate and yield of the reaction under milder conditions. jk-sci.com

Esterification : The preparation of benzoyl esters from phenols can also be accelerated using PTC, offering a rapid alternative to traditional methods like the Schotten-Baumann technique. acs.org

The use of PTC offers numerous advantages, including the use of inexpensive reagents, mild reaction conditions, and often the avoidance of anhydrous or expensive solvents, aligning with the principles of green chemistry. researchgate.net

Strategic Design and Synthesis of Structurally Related Analogues

The strategic design and synthesis of analogues of a lead compound are fundamental to structure-activity relationship (SAR) studies in drug discovery and materials science. This often involves modifying specific parts of the molecule to fine-tune its properties.

Exploration of Diversification at the Benzoic Acid Moiety

The benzoic acid portion of this compound is a prime target for chemical modification to generate a library of analogues. This can be achieved by introducing various substituents onto the aromatic ring or by transforming the carboxylic acid group itself.

A powerful strategy for late-stage functionalization is the direct, regioselective C-H activation of the benzoic acid ring. For example, a mild iridium-catalyzed ortho-selective C-H amination of benzoic acids has been developed. nih.gov This method allows for the introduction of an amino group (in the form of a sulfonamide) specifically at the position ortho to the carboxylic acid directing group. This approach is valuable as it can be applied to complex, drug-like molecules at a late stage of the synthesis, enabling rapid access to new analogues without the need for de novo synthesis. nih.gov The study demonstrated tolerance for a wide range of functional groups, including those with ortho and meta substituents on the benzoic acid ring. nih.gov

Alternatively, a diverse range of substituted benzoic acids can be prepared through classical synthetic routes and then incorporated into the target structure. researchgate.net These methods include:

Electrophilic Aromatic Substitution : Reactions such as nitration can introduce functional groups onto the benzoic acid ring, which can then be further manipulated. truman.edu For example, m-nitrobenzoic acid can be synthesized from benzoic acid. scribd.com

Oxidation of Substituted Toluenes : A wide variety of substituted benzoic acids can be prepared by the oxidation of the corresponding toluene derivatives. researchgate.net

Functional Group Interconversion : The carboxylic acid group can be converted into other functionalities. For example, benzoic acids can be converted into phenols through an aromatic decarboxylative oxygenation protocol, which proceeds under mild, room-temperature conditions without the need for transition metals. orgsyn.orgorganic-chemistry.org There are also methods to directly convert phenols into benzoic acid esters and amides. google.comfsu.edu

These strategies provide a robust toolbox for systematically modifying the benzoic acid moiety, enabling a thorough exploration of the chemical space around the parent compound.

Investigation of Substituent Effects on the Methoxyphenoxy Group

The electronic and steric properties of substituents on the methoxyphenoxy group can significantly influence the course and efficiency of the synthesis of this compound and its analogues. These effects are particularly pronounced in the key ether formation step, which often proceeds via a nucleophilic aromatic substitution (SNAr) or a Williamson ether synthesis-type mechanism.

Electron-withdrawing groups on the aromatic ring of the methoxyphenoxy precursor can accelerate the rate of nucleophilic aromatic substitution by stabilizing the negatively charged intermediate, known as the Meisenheimer complex. masterorganicchemistry.com Conversely, electron-donating groups can decelerate the reaction. stackexchange.com The position of the substituent relative to the reaction center is also crucial. Ortho- and para-positioned electron-withdrawing groups provide greater stabilization of the intermediate through resonance, leading to faster reaction rates compared to meta-positioned groups. masterorganicchemistry.com

The methoxy (B1213986) group (-OCH₃) itself is an electron-donating group. Its presence on the phenoxy ring influences the nucleophilicity of the phenoxide ion in Williamson ether synthesis. While generally activating for electrophilic aromatic substitution, in the context of nucleophilic attack by the phenoxide, its electron-donating nature can slightly decrease the acidity of the parent phenol, thereby affecting the concentration of the reactive phenoxide nucleophile.

A theoretical approach using DFT calculations can be employed to predict the electrophilicity of substituted thiophene derivatives, which can be correlated with the Gibbs free energy barrier of the SNAr reaction. nih.gov Such computational studies provide a robust method for predicting the reactivity of various substituted aromatic precursors. nih.gov

Substituent PositionElectronic EffectInfluence on SNAr Rate
Ortho, ParaElectron-withdrawingAccelerates
MetaElectron-withdrawingMinor acceleration
Ortho, ParaElectron-donatingDecelerates
MetaElectron-donatingMinor deceleration

Incorporation of Heterocyclic Systems into Analogues

The incorporation of heterocyclic systems into analogues of this compound is a key strategy for modifying the physicochemical and biological properties of the parent molecule. nih.govutas.edu.au Heterocyclic compounds are integral to medicinal chemistry, with a vast number of bioactive molecules containing these structural motifs. utas.edu.au The synthesis of such analogues often involves multi-component reactions (MCRs), which offer an efficient route to complex molecules in a single step. semanticscholar.orgnih.govmdpi.com

For instance, phenoxyacetic acid derivatives can be functionalized by introducing heterocyclic rings. One approach involves the condensation of a precursor like 2-(4-formyl-2-methoxyphenoxy)acetic acid with various ketones to form chalcones, which are then reacted with acid hydrazides to yield pyrazoline-containing phenoxyacetic acid derivatives. nih.gov

The synthesis of molecules containing both a methoxyphenoxy group and a heterocyclic system can lead to compounds with potential biological activity. semanticscholar.org For example, the development of novel drug candidates often involves the synthesis and biological evaluation of a range of heterocyclic analogues to establish structure-activity relationships. utas.edu.au

Heterocyclic SystemSynthetic ApproachPotential Application
PyrazolineCondensation of chalcones with acid hydrazidesAnti-mycobacterial agents nih.gov
ThiopheneMulti-step synthesisPAF receptor antagonists utas.edu.au
ThiazoleMulti-component reactionsCytotoxic agents nih.govmdpi.com
PyrroleEfficient two-step pathwayPAF receptor antagonists utas.edu.au
ThienoquinolineRapid and efficient routeAnti-giardial activity utas.edu.au

Methodological Advancements in Reaction Optimization and Yield Enhancement

Catalytic Systems in Ether Formation and Subsequent Transformations

The formation of the ether linkage in this compound and its precursors, typically achieved through Williamson ether synthesis, can be significantly enhanced by the use of various catalytic systems. wikipedia.org While laboratory syntheses may not always require a catalyst, industrial processes often employ them to improve reaction rates and yields. wikipedia.org

Phase-transfer catalysts, such as tetrabutylammonium bromide or 18-crown-6, are sometimes used to increase the solubility of the alkoxide nucleophile, thereby accelerating the reaction. wikipedia.org In cases where an unreactive alkylating agent is used, the addition of a catalytic amount of a soluble iodide salt can improve the reaction rate through a Finkelstein-type halide exchange. wikipedia.org

Copper-based catalytic systems have emerged as a viable alternative to palladium for cross-coupling reactions to form aryl ethers. mdpi.com These systems can often operate without the need for additional ligands. mdpi.com For instance, copper(I) iodide (CuI) in the presence of ligands like picolinic acid or N,N'-dimethyl-1,2-cyclohexanediamine (CyDMEDA) has been shown to be effective for the O-arylation of aminophenols. mit.eduacs.org Unsupported copper nanoparticles have also been investigated as catalysts for the N-arylation of adamantane-containing amines, demonstrating the potential of nanoparticle catalysis in related C-O bond-forming reactions. mdpi.com

More recently, metal-organic frameworks (MOFs) such as URJC-1, a copper-based MOF, have been shown to be robust and efficient heterogeneous catalysts for O-arylation cross-coupling reactions. mdpi.com The use of heterogeneous catalysts simplifies product purification and catalyst recovery. mdpi.com

Catalyst SystemType of ReactionAdvantages
Phase-Transfer Catalysts (e.g., Tetrabutylammonium bromide)Williamson Ether SynthesisIncreases solubility of nucleophile wikipedia.org
Soluble Iodide SaltsWilliamson Ether SynthesisEnhances rate with unreactive alkylating agents wikipedia.org
Copper(I) Iodide with Ligands (e.g., Picolinic acid)O-arylationEfficient C-O bond formation mit.eduacs.org
Copper NanoparticlesN-arylation (related to C-O bond formation)Potential for novel catalytic activity mdpi.com
URJC-1 (Copper MOF)O-arylationHeterogeneous, reusable catalyst mdpi.com
Palladium with Bulky Biarylphosphine LigandsO-arylationHigh yields and short reaction times organic-chemistry.org

Solvent Selection and Reaction Medium Effects on Reaction Efficiency

The choice of solvent plays a critical role in the efficiency of the synthesis of this compound, particularly in the Williamson ether synthesis step. The reaction proceeds via an SN2 mechanism, which is favored by polar aprotic solvents. wikipedia.org Protic and apolar solvents tend to slow down the reaction rate by solvating and stabilizing the nucleophile, thus reducing its availability for the reaction. wikipedia.org

Commonly used polar aprotic solvents that enhance the reaction rate include acetonitrile and N,N-dimethylformamide (DMF). wikipedia.org Dimethyl sulfoxide (DMSO) has also been shown to significantly increase the yield and reduce the reaction time in the synthesis of n-butyl ether via the Williamson synthesis. researchgate.net In some cases, the parent alcohol of the alkoxide can be used as the solvent. masterorganicchemistry.com

The selection of the solvent can also impact the regioselectivity of the reaction. For instance, in the alkylation of a molecule with multiple potential reaction sites, the ratio of O-alkylation to C-alkylation can be significantly influenced by the solvent. A study on a Williamson ether synthesis found that the ratio of O-alkylated to C-alkylated product was 97:3 in acetonitrile, while it was 72:28 in methanol. rsc.orgresearchgate.net

SolventSolvent TypeEffect on Williamson Ether Synthesis
AcetonitrilePolar aproticHigh reaction rate, high O-alkylation selectivity wikipedia.orgrsc.orgresearchgate.net
N,N-Dimethylformamide (DMF)Polar aproticHigh reaction rate wikipedia.org
Dimethyl sulfoxide (DMSO)Polar aproticIncreased yield, reduced reaction time researchgate.net
MethanolProticSlower reaction rate, lower O-alkylation selectivity rsc.orgresearchgate.net
EthanolProticSlower reaction rate masterorganicchemistry.com
Tetrahydrofuran (THF)Polar aproticOften used with strong bases like NaH masterorganicchemistry.com

Reaction Kinetics and Thermodynamic Considerations in Synthesis

A thorough understanding of the reaction kinetics and thermodynamics is essential for optimizing the synthesis of this compound. The Williamson ether synthesis, a key step, follows an SN2 mechanism, which is a bimolecular nucleophilic substitution. wikipedia.org The reaction rate is dependent on the concentration of both the alkoxide nucleophile and the alkylating agent.

Kinetic modeling, in conjunction with experimental studies and quantum-mechanical calculations, can provide detailed insights into the reaction mechanism and the factors influencing reaction rates and selectivity. rsc.orgresearchgate.net Such studies can reveal complex reaction networks that differ significantly between solvents, highlighting the roles of proton-exchange, solvolysis, and product degradation. rsc.orgresearchgate.net These models can yield valuable information on reaction rates and energy barriers for the different reaction pathways. rsc.orgresearchgate.net

Thermodynamic considerations are also crucial, particularly in relation to the stability of intermediates and transition states. Quantum-mechanical calculations can elucidate the structures of transition states for different reaction pathways, such as O-alkylation versus C-alkylation, and provide information on the effect of the solvent on the stabilization or destabilization of these structures. rsc.orgresearchgate.net This understanding is key to controlling the selectivity of the reaction.

FactorInfluence on ReactionMethod of Investigation
Concentration of ReactantsAffects the rate of SN2 reactionKinetic experiments
Solvent Polarity and Protic/Aprotic NatureInfluences nucleophile availability and reaction rateExperimental screening and kinetic modeling rsc.orgresearchgate.net
TemperatureAffects reaction rate and can influence side reactionsExperimental optimization
Leaving Group AbilityDetermines the rate of nucleophilic substitutionComparison of different alkylating agents
Steric HindranceCan reduce reaction rate or favor elimination side reactionsComparison of sterically hindered vs. unhindered reactants
Intermediate and Transition State StabilityGoverns reaction pathway and selectivityQuantum-mechanical calculations rsc.orgresearchgate.net

Principles of Green Chemistry in the Synthesis of this compound and its Derivatives

The application of green chemistry principles to the synthesis of this compound and its derivatives is crucial for developing environmentally sustainable chemical processes. This involves the use of less hazardous reagents, greener solvents, and more energy-efficient reaction conditions. mdpi.com

One of the key areas of focus has been the development of "green" versions of the Williamson ether synthesis that avoid the use of stoichiometric amounts of strong bases and the production of salt byproducts. acs.orgsemanticscholar.org This has led to research into catalytic Williamson ether synthesis (CWES) using weak alkylating agents such as alcohols and carboxylic acid esters at high temperatures. acs.orgresearchgate.net These methods aim to reduce waste and utilize less toxic starting materials. acs.orgsemanticscholar.org

Solvent-free synthesis methods, such as those employing microwave irradiation, represent another important green chemistry approach. farmaciajournal.com These techniques can lead to shorter reaction times, higher yields, and a significant reduction in waste compared to conventional methods. farmaciajournal.com The use of water as a solvent, where possible, is also a key aspect of green chemistry. organic-chemistry.org

The development of recyclable catalysts, such as the heterogeneous copper MOF URJC-1, aligns with the principles of green chemistry by minimizing catalyst waste. mdpi.com Furthermore, focusing on atom economy, which maximizes the incorporation of starting materials into the final product, is a fundamental concept in designing greener synthetic routes.

Green Chemistry PrincipleApplication in Synthesis
Use of less hazardous chemical synthesesReplacing toxic reagents with safer alternatives.
Use of renewable feedstocksExploring bio-based starting materials.
Use of catalystsEmploying catalytic amounts of reagents instead of stoichiometric amounts. mdpi.com
Design for energy efficiencyUtilizing microwave irradiation to reduce reaction times and energy consumption. farmaciajournal.com
Use of safer solvents and auxiliariesEmploying water as a solvent or conducting reactions under solvent-free conditions. farmaciajournal.comorganic-chemistry.org
Prevention of wasteDeveloping high-yield reactions with minimal byproduct formation.

Comprehensive Spectroscopic and Advanced Structural Characterization of 2 4 Methoxyphenoxy Methyl Benzoic Acid

Nuclear Magnetic Resonance (NMR) Spectroscopy for Molecular Architecture Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone technique for the detailed structural analysis of organic molecules in solution. By probing the magnetic properties of atomic nuclei, NMR provides invaluable information about the chemical environment, connectivity, and spatial arrangement of atoms within a molecule. For 2-[(4-methoxyphenoxy)methyl]benzoic acid, a combination of one-dimensional and advanced two-dimensional NMR techniques would be employed for a complete assignment of its proton and carbon signals and to gain insights into its conformational preferences.

Proton Nuclear Magnetic Resonance (¹H-NMR) Spectral Analysis

The ¹H-NMR spectrum of this compound is anticipated to exhibit a series of distinct signals corresponding to the different types of protons present in the molecule. The expected chemical shifts are influenced by the electronic environment of each proton. The acidic proton of the carboxylic acid group is expected to appear as a broad singlet at a downfield chemical shift, typically in the range of 10-13 ppm.

The aromatic protons will present a more complex pattern. The protons on the benzoic acid ring, being part of a substituted benzene (B151609) ring, will show splitting patterns dependent on their coupling with neighboring protons. Similarly, the protons on the 4-methoxyphenoxy ring will exhibit a characteristic splitting pattern, influenced by the electron-donating methoxy (B1213986) group. The methylene (B1212753) protons (-CH₂-) connecting the ether oxygen and the benzoic acid ring are diastereotopic and are expected to appear as a singlet or a pair of doublets, depending on the conformational flexibility of the molecule. The methyl protons of the methoxy group will appear as a sharp singlet in the upfield region of the spectrum.

Table 1: Predicted ¹H-NMR Spectral Data for this compound (Based on the analysis of structurally related compounds)

Proton AssignmentPredicted Chemical Shift (δ, ppm)Multiplicity
Carboxylic Acid (-COOH)10.0 - 13.0br s
Aromatic (Benzoic Acid Ring)7.2 - 8.2m
Aromatic (4-Methoxyphenoxy Ring)6.8 - 7.1m
Methylene (-CH₂-)~5.2s
Methoxy (-OCH₃)~3.8s
br s = broad singlet, m = multiplet, s = singlet

Carbon-13 Nuclear Magnetic Resonance (¹³C-NMR) Spectral Analysis

The ¹³C-NMR spectrum provides information on the carbon framework of the molecule. Each unique carbon atom in this compound will give rise to a distinct signal. The carbonyl carbon of the carboxylic acid is expected to have the most downfield chemical shift, typically appearing in the range of 165-180 ppm. docbrown.info

The aromatic carbons will resonate in the region of 110-160 ppm. The chemical shifts of the carbons in the 4-methoxyphenoxy ring will be influenced by the oxygen and methoxy substituents. The carbon attached to the methoxy group is expected to be significantly shielded. The methylene carbon will appear in the range of 60-70 ppm, and the methyl carbon of the methoxy group will be found in the most upfield region of the spectrum, typically around 55-60 ppm.

Table 2: Predicted ¹³C-NMR Spectral Data for this compound (Based on the analysis of structurally related compounds)

Carbon AssignmentPredicted Chemical Shift (δ, ppm)
Carbonyl (-COOH)165 - 180
Aromatic (Benzoic Acid & 4-Methoxyphenoxy Rings)110 - 160
Methylene (-CH₂-)60 - 70
Methoxy (-OCH₃)55 - 60

Advanced NMR Techniques for Stereochemical and Conformational Studies

To unambiguously assign all proton and carbon signals and to investigate the three-dimensional structure and conformational dynamics of this compound, a suite of advanced 2D NMR experiments would be necessary.

COSY (Correlation Spectroscopy): This experiment would reveal proton-proton couplings within the same spin system, helping to trace the connectivity of protons on the aromatic rings. sdsu.edu

HSQC (Heteronuclear Single Quantum Coherence): This technique correlates directly bonded proton and carbon atoms, allowing for the definitive assignment of carbon signals based on their attached protons. sdsu.edu

NOESY (Nuclear Overhauser Effect Spectroscopy) and ROESY (Rotating-frame Overhauser Effect Spectroscopy): These experiments are pivotal for conformational analysis as they detect through-space interactions between protons that are in close proximity, irrespective of their through-bond connectivity. libretexts.orgreddit.com For a flexible molecule like this compound, NOESY or ROESY data would provide insights into the preferred spatial arrangement of the two aromatic rings relative to each other. For example, observing a NOE between the methylene protons and specific protons on either aromatic ring can help define the molecule's conformational preferences in solution.

Vibrational Spectroscopy for Functional Group Identification and Molecular Dynamics

Vibrational spectroscopy, encompassing Fourier Transform Infrared (FTIR) and Raman spectroscopy, probes the vibrational modes of a molecule. These techniques are highly sensitive to the presence of specific functional groups and can provide information about molecular structure and bonding.

Fourier Transform Infrared (FTIR) Spectroscopy

The FTIR spectrum of this compound is expected to show characteristic absorption bands for its constituent functional groups. The most prominent feature of the carboxylic acid group is a very broad O-H stretching band, typically observed in the range of 3300-2500 cm⁻¹, which is due to hydrogen bonding. docbrown.info The carbonyl (C=O) stretching vibration of the carboxylic acid will give rise to a strong, sharp absorption band around 1700-1680 cm⁻¹. docbrown.info

The presence of the aromatic rings will be indicated by C-H stretching vibrations above 3000 cm⁻¹ and C=C in-ring stretching vibrations in the 1600-1450 cm⁻¹ region. The ether linkage (C-O-C) is expected to show strong, characteristic stretching bands in the fingerprint region, typically around 1250 cm⁻¹ (asymmetric stretch) and 1050 cm⁻¹ (symmetric stretch).

Table 3: Predicted FTIR Absorption Bands for this compound (Based on the analysis of structurally related compounds) nist.gov

Vibrational ModePredicted Wavenumber (cm⁻¹)Intensity
O-H Stretch (Carboxylic Acid)3300 - 2500Strong, Broad
C-H Stretch (Aromatic)3100 - 3000Medium
C=O Stretch (Carboxylic Acid)1700 - 1680Strong
C=C Stretch (Aromatic)1600 - 1450Medium to Strong
C-O Stretch (Ether & Carboxylic Acid)1300 - 1000Strong
O-H Bend (Carboxylic Acid)~920Medium, Broad

Raman Spectroscopy Applications

Raman spectroscopy provides complementary information to FTIR. While FTIR is more sensitive to polar functional groups, Raman spectroscopy is particularly useful for analyzing non-polar bonds and symmetric vibrations. The Raman spectrum of this compound would be expected to show strong signals for the aromatic ring vibrations. The symmetric "ring breathing" mode of the benzene rings, typically around 1000 cm⁻¹, is often a prominent feature in the Raman spectrum. researchgate.net

The C=O stretching vibration of the carboxylic acid, while also visible in the Raman spectrum, is generally weaker than in the FTIR spectrum. The C-H stretching vibrations of the aromatic rings and the methylene group would also be observable. Raman spectroscopy can be particularly advantageous for studying this compound in aqueous solutions due to the weak Raman scattering of water, which can often interfere with FTIR measurements. ias.ac.in

Table 4: Predicted Raman Shifts for this compound (Based on the analysis of structurally related compounds) researchgate.net

Vibrational ModePredicted Raman Shift (cm⁻¹)Intensity
C-H Stretch (Aromatic)3100 - 3000Strong
C=O Stretch (Carboxylic Acid)1700 - 1650Medium
C=C Stretch (Aromatic)1600 - 1580Strong
Aromatic Ring Breathing~1000Strong

Mass Spectrometry (MS) for Accurate Mass Determination and Fragmentation Pathway Analysis

Mass spectrometry is a powerful analytical technique utilized for determining the molecular weight and elucidating the structure of a compound. In the analysis of this compound, high-resolution mass spectrometry (HRMS) would provide an accurate mass measurement, confirming its elemental composition. The fragmentation pattern observed in the mass spectrum offers valuable insights into the molecule's connectivity and structural motifs.

The molecular formula of this compound is C15H14O4, which corresponds to a monoisotopic mass of 258.0892 g/mol . nih.gov In a typical mass spectrometry experiment, the molecule would be ionized, often by electron impact (EI) or electrospray ionization (ESI), to generate a molecular ion ([M]+• or [M+H]+).

The fragmentation of this compound is expected to proceed through several characteristic pathways, driven by the presence of the carboxylic acid, ether linkage, and aromatic rings. A plausible fragmentation pathway is outlined below:

Initial Fragmentation: The molecular ion would likely undergo initial fragmentation involving the loss of neutral molecules or radicals. A common fragmentation for benzoic acids is the loss of a hydroxyl radical (•OH, mass 17) or a carboxyl group (•COOH, mass 45). docbrown.info

Ether Bond Cleavage: The ether linkage is another probable site of fragmentation. Cleavage of the C-O bond between the methylene group and the phenoxy group could lead to the formation of a stable benzylic cation. researchgate.netwhitman.edu Aromatic ethers can also undergo cleavage at the bond alpha to the ring. whitman.edu

Formation of Key Fragment Ions:

Loss of the methoxyphenoxy group: Cleavage of the CH2-O bond could result in the formation of a fragment corresponding to the 4-methoxyphenoxy radical, leading to a cation at m/z 135.

Formation of the tropylium (B1234903) ion: The benzyl-type fragment could rearrange to the highly stable tropylium ion at m/z 91. thieme-connect.de

Fragments from the benzoic acid moiety: The benzoic acid portion can fragment to produce characteristic ions at m/z 105 ([C6H5CO]+) and m/z 77 ([C6H5]+). docbrown.info

Fragments from the methoxyphenoxy moiety: The 4-methoxyphenoxy group can fragment further, for instance, by loss of a methyl radical (•CH3) to give an ion at m/z 108, or loss of carbon monoxide (CO) to yield a cyclopentadienyl-type ion.

A representative table of expected key fragment ions is presented below.

m/z Proposed Fragment Ion Neutral Loss
258[C15H14O4]+• (Molecular Ion)-
241[C15H13O3]+•OH
213[C14H13O2]+•COOH
135[C7H7O2]+•C8H7O2
123[C7H7O]+•C8H7O3
105[C7H5O]+•OH, •C7H8O2
91[C7H7]+•C8H7O4
77[C6H5]+•COOH, •C8H8O2

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Complexation Studies

Ultraviolet-Visible (UV-Vis) spectroscopy is a technique that investigates the electronic transitions within a molecule by measuring its absorption of light in the UV and visible regions of the electromagnetic spectrum. libretexts.org The UV-Vis spectrum of this compound is primarily determined by the electronic transitions associated with its aromatic chromophores.

The molecule contains two aromatic rings: a benzene ring from the benzoic acid moiety and a methoxy-substituted benzene ring from the phenoxy group. These aromatic systems contain π-electrons that can be excited to higher energy π* orbitals. truman.edu The presence of substituents on these rings, such as the carboxylic acid and methoxy groups, can influence the energy of these transitions and thus the wavelength of maximum absorption (λmax).

The UV-Vis spectrum of benzoic acid typically exhibits two main absorption bands. sielc.com A strong absorption band (B-band) is observed around 230 nm, and a weaker, broader band (C-band) appears around 270-280 nm. rsc.org These bands are attributed to π → π* transitions within the benzene ring. researchgate.net The methoxy group on the phenoxy ring is an auxochrome, an electron-donating group that can cause a bathochromic (red) shift in the absorption maxima to longer wavelengths and an increase in the molar absorptivity (hyperchromic effect).

Therefore, the UV-Vis spectrum of this compound is expected to show characteristic absorptions arising from the combined contributions of the benzoic acid and methoxyphenoxy chromophores. The expected electronic transitions and their approximate absorption regions are summarized in the table below.

Electronic Transition Chromophore Expected λmax (nm)
π → πBenzoic acid aromatic ring~230 and ~275
π → π4-methoxyphenoxy aromatic ring~220 and ~290
n → π*Carbonyl group of the carboxylic acid~300-320 (weak)

UV-Vis spectroscopy can also be employed in complexation studies. Changes in the absorption spectrum of this compound upon the addition of metal ions or other molecules can indicate the formation of a complex. The shifts in λmax or changes in absorbance can be used to determine the stoichiometry and binding constants of the complex.

Elemental Analysis for Stoichiometric Verification

Elemental analysis is a fundamental analytical technique used to determine the elemental composition of a compound. azom.comeltra.com It provides the percentage by mass of each element present in the sample, which is crucial for verifying the stoichiometry of a newly synthesized compound or confirming the purity of a known substance. nmrmbc.com

For this compound, the molecular formula is C15H14O4. Based on this formula, the theoretical elemental composition can be calculated using the atomic masses of carbon (C), hydrogen (H), and oxygen (O).

The theoretical percentages are calculated as follows:

Molecular Weight (MW) = (15 * 12.011) + (14 * 1.008) + (4 * 15.999) = 180.165 + 14.112 + 63.996 = 258.273 g/mol

%C = (15 * 12.011 / 258.273) * 100 = 69.75%

%H = (14 * 1.008 / 258.273) * 100 = 5.46%

%O = (4 * 15.999 / 258.273) * 100 = 24.79%

Experimental values obtained from elemental analysis of a pure sample of this compound should be in close agreement with these theoretical values, typically within a ±0.4% deviation. This comparison serves as a critical checkpoint for the compound's identity and purity. Any significant discrepancy between the experimental and theoretical values may indicate the presence of impurities, residual solvent, or an incorrect structural assignment.

Element Symbol Theoretical Percentage (%)
CarbonC69.75
HydrogenH5.46
OxygenO24.79

Theoretical and Computational Investigations of 2 4 Methoxyphenoxy Methyl Benzoic Acid Analogues

Quantum Chemical Approaches to Molecular Structure and Reactivity

Quantum chemical methods, particularly those rooted in Density Functional Theory (DFT), have become indispensable in the computational analysis of molecular systems. These approaches offer a balance between accuracy and computational cost, making them ideal for studying the intricate details of electronic structure and its correlation with molecular function.

DFT has been successfully employed to investigate the ground state properties of various molecular structures, providing a solid theoretical foundation for understanding their behavior.

The initial and most critical step in computational analysis is the optimization of the molecule's geometry to find its most stable, lowest-energy conformation. For a related compound, 2-((2,6-dichlorobenzyl)thio)benzoic acid, this process was meticulously carried out using the B3LYP functional combined with the 6-311++G(d,p) basis set. The optimization ensures that all calculated properties correspond to a realistic molecular structure. The resulting bond lengths, bond angles, and dihedral angles from this process provide a detailed three-dimensional picture of the molecule's architecture. This foundational data is essential for all subsequent computational analyses.

The Frontier Molecular Orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are central to understanding a molecule's chemical reactivity and kinetic stability. The energy difference between these orbitals, known as the HOMO-LUMO gap, is a key indicator of molecular stability; a larger gap implies higher stability and lower reactivity. For the analogue 2-((2,6-dichlorobenzyl)thio)benzoic acid, the HOMO was found to be concentrated on the benzoic acid ring and the sulfur atom, indicating these are the primary sites for electron donation. Conversely, the LUMO was distributed over the dichlorobenzyl moiety, identifying it as the electron-accepting region. The calculated energy gap for this molecule was determined to be 4.67 eV, suggesting good stability.

Table 1: Frontier Molecular Orbital Energies and Related Properties

ParameterValue (eV)
HOMO Energy-6.45
LUMO Energy-1.78
HOMO-LUMO Gap (ΔE)4.67
Ionization Potential (I)6.45
Electron Affinity (A)1.78
Global Hardness (η)2.33
Global Softness (S)0.21
Electronegativity (χ)4.11
Chemical Potential (μ)-4.11
Electrophilicity Index (ω)3.62

The Molecular Electrostatic Potential (MEP) map is a valuable tool for visualizing the charge distribution on the molecular surface, thereby predicting sites susceptible to electrophilic and nucleophilic attack. The map uses a color scale where red indicates regions of high electron density (negative potential), which are prone to electrophilic attack, while blue represents electron-deficient regions (positive potential), which are targets for nucleophiles. For the analogue 2-((2,6-dichlorobenzyl)thio)benzoic acid, the most negative potential was located on the oxygen atoms of the carboxylic acid group, identifying them as the primary sites for electrophilic interaction. Conversely, the hydrogen atom of the carboxyl group and the C-H bonds of the aromatic rings showed positive potential, indicating their susceptibility to nucleophilic attack.

Theoretical vibrational analysis is a powerful method for interpreting and assigning experimental infrared (IR) and Raman spectra. By calculating the vibrational frequencies at the optimized geometry, researchers can correlate theoretical modes with experimentally observed peaks. For 2-((2,6-dichlorobenzyl)thio)benzoic acid, DFT calculations were used to predict its vibrational spectrum. The characteristic C=O stretching vibration of the carboxylic acid was theoretically calculated and found to be in good agreement with the experimental FT-IR data. Similarly, the O-H stretching and C-S stretching vibrations were identified and assigned based on the computational results. A scaling factor is often applied to the calculated frequencies to correct for anharmonicity and limitations in the theoretical model, leading to a more accurate comparison with experimental spectra.

Table 2: Comparison of Selected Experimental and Theoretical Vibrational Frequencies (cm⁻¹)

Vibrational ModeExperimental FT-IRCalculated (Scaled)
O-H Stretch30713085
C=O Stretch16811685
C-S Stretch741740

Density Functional Theory (DFT) Calculations for Ground State Properties

Molecular Modeling and Docking Simulations for Biomolecular Interactions

Molecular modeling and docking are powerful computational techniques that predict the preferred orientation of a ligand when bound to a target protein. These methods are instrumental in understanding the structural basis of a compound's biological activity.

Molecular docking simulations are employed to predict how a ligand, such as a 2-[(4-methoxyphenoxy)methyl]benzoic acid analogue, fits into the binding site of a biological target, such as an enzyme or receptor. This prediction is based on the principles of molecular recognition, where the ligand and the target's binding site have complementary shapes and chemical properties.

For instance, in studies of diphenyl ether analogues targeting succinate (B1194679) dehydrogenase (SDH), a key enzyme in cellular respiration, docking simulations have been crucial for predicting binding modes. mdpi.com It was hypothesized that the carboxamide fragment of certain analogues could form hydrogen bonds with key amino acid residues like Trp173, while the terminal benzene (B151609) ring could establish π–π stacking interactions with residues such as Trp35. mdpi.com Similarly, for N-(alkoxy)diphenyl ether carboxamide derivatives, docking studies showed that the terminal hydroxyl group could form a hydrogen bond with Tyr33, and the diphenyl ether core engaged in strong hydrophobic interactions with Trp35, Trp172, and Trp173. mdpi.com

In another example, the binding mode of various benzoic acid derivatives with the SARS-CoV-2 main protease was investigated. nih.gov Docking simulations identified key intermolecular interactions, including hydrogen bonds with amino acid residues like GLU166, HIS41, and ASN142, which are crucial for the stabilization of the ligand-protein complex. nih.govresearchgate.net The visualization of these binding poses provides a static yet insightful snapshot of the molecular interactions that drive ligand recognition and binding.

A study on benzoic acid derivatives targeting carbonic anhydrase II revealed that hydrophobic interactions, such as Pi-Pi stacking with residues like PHE131 and HIS94, play a significant role in the binding of the ligand. niscpr.res.in These computational predictions are invaluable for understanding how subtle changes in the ligand's structure can affect its orientation within the binding pocket and, consequently, its biological activity.

Beyond predicting the binding pose, molecular docking programs use scoring functions to estimate the binding affinity between a ligand and its target. This quantitative assessment helps in ranking different analogues based on their predicted potency. The binding affinity is often expressed as a binding energy, typically in kcal/mol, where a more negative value indicates a stronger interaction.

In the investigation of acefylline (B349644) derivatives as inhibitors of the monoamine oxidase B (MAO-B) enzyme, docking studies yielded fitness scores that allowed for the ranking of 43 different compounds. frontiersin.org The top candidates exhibited binding affinities comparable to known standards, and their stability was further assessed using molecular dynamics simulations. frontiersin.org The binding free energies of the most promising docked complexes can be more accurately calculated using methods like the Molecular Mechanics/Generalized Born Surface Area (MM/GBSA) approach, which considers various energy components including electrostatic, van der Waals, and solvation energies. frontiersin.org

A study on benzoic acid derivatives as potential antivirals for SARS-CoV-2 reported docking scores for a range of compounds. nih.gov For example, the docking score for benzoic acid was -29.59, while syringic acid had a score of -37.25, and gallic acid showed a score of -38.31, indicating that the number and position of hydroxyl groups influence binding affinity. nih.gov The most promising candidate from this series, octyl-gallate, had a remarkable docking score of -60.22. nih.gov

Similarly, research on N-(alkoxy)diphenyl ether carboxamide derivatives as SDH inhibitors calculated the binding energies for various analogues. mdpi.com These calculations revealed subtle differences in binding affinity; for instance, one analogue, M15, had a calculated binding energy of -7.03 kcal/mol. mdpi.com The analysis of these scores, in conjunction with the predicted binding modes, provides a comprehensive picture of the ligand-target interactions.

Table 1: Predicted Binding Affinities of Benzoic Acid Analogues against SARS-CoV-2 Main Protease

Compound Docking Score
Benzoic Acid -29.59
Syringic Acid -37.25
Gallic Acid -38.31
Octyl-gallate -60.22

Data sourced from a molecular docking study on benzoic acid derivatives. nih.gov

Quantitative Structure-Activity Relationship (QSAR) Modeling for Biological Activity Prediction

QSAR is a computational modeling method that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. This approach is fundamental in medicinal chemistry for predicting the activity of new compounds and for optimizing lead structures.

The foundation of QSAR lies in the principle that the biological activity of a compound is a function of its physicochemical properties. These properties are quantified by molecular descriptors, which can be calculated from the compound's structure. Common descriptors include those related to hydrophobicity (e.g., logP), electronics (e.g., Hammett constants, partial charges), and sterics (e.g., molar refractivity, molecular volume).

A classic Hansch-type QSAR analysis was applied to a series of phenoxyacetic and benzyloxyacetic acid derivatives to understand their antisickling properties. nih.gov The study developed equations that correlated the biological activity (expressed as the solubility ratio A/Ao) with hydrophobic (π), electronic (σ), and molar refraction (MR) parameters. nih.gov For the phenoxyacetic acid series, a correlation coefficient of 0.872 was achieved, while the benzyloxyacetic acid series yielded a correlation coefficient of 0.894. nih.gov These models revealed that the potency of the compounds was positively correlated with the hydrophobicity (π values) of substituents at the ortho, meta, and para positions, as well as with the electron-withdrawing nature (σ constants) of para and meta substituents. nih.gov

In another study on the toxicity of benzoic acids to various aquatic organisms, QSAR models were developed to predict toxicity. nih.gov The results indicated that using a combination of descriptors, such as logP with pKa or logP with the energy of the lowest unoccupied molecular orbital (ELUMO), significantly improved the predictive power of the models compared to using single descriptors alone. nih.gov This highlights the multifactorial nature of biological activity, where a combination of properties governs the compound's behavior.

The ultimate goal of QSAR modeling is to create robust and predictive models that can be used to design new compounds with enhanced biological activity. Once a statistically significant QSAR model is established, it can be used to predict the activity of virtual or yet-to-be-synthesized analogues.

Based on a predictive QSAR model for benzyloxyacetic acid derivatives with antisickling activity, researchers were able to propose three new analogues with potentially high potency. nih.gov The model guided the selection of substituents that would optimize the hydrophobic and electronic properties identified as being crucial for activity. nih.gov This predictive capability allows for the prioritization of synthetic efforts, focusing on compounds that are most likely to exhibit the desired biological profile.

In the context of developing new herbicides targeting the 4-hydroxyphenylpyruvate dioxygenase (HPPD) enzyme, a three-dimensional QSAR (3D-QSAR) study was conducted on a series of phenoxy-nicotinoyl derivatives. nih.gov The resulting model provided insights into the structural requirements for enhanced herbicidal activity, suggesting that smaller groups at one position of the cyclohexanedione ring and negative charges at a specific position on the benzene ring would be beneficial. nih.gov This information directly informs the rational design of the next generation of HPPD inhibitors. The rational design of new bioactive molecules is a complex but critical task in drug discovery, and computational methods are essential for this process. mdpi.com

The integration of molecular docking and QSAR provides a powerful workflow for modern drug design. Docking can identify potential hits and their binding modes, while QSAR can refine a series of related compounds to optimize their activity. This synergistic approach accelerates the discovery of novel therapeutic agents and other bioactive molecules by minimizing the need for extensive and costly experimental screening.

Structure Activity Relationship Sar Studies and Rational Design of 2 4 Methoxyphenoxy Methyl Benzoic Acid Derivatives

Principles of Derivatization for Enhanced Biological Activity

The 2-[(4-methoxyphenoxy)methyl]benzoic acid scaffold combines several key chemical features—a benzoic acid moiety, a phenoxy group, and an ether linkage—that are present in numerous biologically active molecules. Benzoic acid derivatives are known to exhibit a wide spectrum of pharmacological effects, including anti-inflammatory, antimicrobial, and antitumor activities. icm.edu.plnih.govijcrt.org The core principle of derivatization is to systematically alter the structure to amplify a desired biological effect while minimizing others.

Key strategies for the derivatization of this scaffold include:

Modification of the Benzoic Acid Ring: Introducing various substituents (e.g., halogens, alkyls, nitro groups) to alter electronic properties and steric profile.

Alteration of the Phenoxy Ring: Changing the type and position of substituents on the phenoxy ring to modulate binding affinity and metabolic stability.

Modification of the Carboxylic Acid Group: Converting the carboxylic acid to esters, amides, or other bioisosteres to influence solubility, membrane permeability, and target interactions.

Varying the Methylene (B1212753) Bridge: Replacing or modifying the methylene linker to alter the conformational flexibility and the spatial orientation of the two aromatic rings.

The overarching goal is to create analogues with improved affinity for their pharmacological target, enhanced bioavailability, and a more favorable metabolic profile, ultimately leading to a more effective and refined therapeutic agent.

Systematic SAR Analysis of this compound Analogues

A systematic SAR analysis involves synthesizing a series of related compounds and evaluating how specific structural changes affect their biological activity. While comprehensive SAR studies specifically for this compound are not extensively documented in publicly available literature, a rational analysis can be constructed based on established principles of medicinal chemistry and data from closely related benzoic acid and diphenyl ether derivatives.

The biological activity of this class of compounds is highly sensitive to the nature and placement of substituents on both aromatic rings.

The Carboxylic Acid Group: The acidic proton and the carbonyl oxygen of the carboxylic acid group are often critical for binding to biological targets. Its position on the benzoic acid ring is crucial. Ortho-substituted benzoic acids, like the title compound, can have distinct interactions with functional groups compared to their meta- and para-substituted counterparts, which can significantly alter their biological profile. icm.edu.pl

Substituents on the Phenoxy Ring: The 4-methoxy group is a key feature. As an electron-donating group, it can influence the electronic environment of the entire molecule. iomcworld.com The position of this group is also vital; studies on other classes of molecules have shown that moving a methoxy (B1213986) group from the para- to the ortho- or meta-position can have a significant effect on biological properties and metabolic clearance. nih.gov Replacing the methoxy group with other substituents, such as a hydroxyl group (creating a phenol), a halogen, or a larger alkoxy group, would modulate the molecule's lipophilicity, hydrogen-bonding capacity, and steric bulk, thereby impacting its activity. For instance, cinnamic acid derivatives, which are structurally related, show that antioxidant activity is strongly influenced by the aromatic substitution pattern, with dihydroxy and hydroxymethoxy substitutions being particularly effective. nih.gov

The following table outlines the predicted impact of various substitutions on the 2-(phenoxymethyl)benzoic acid scaffold based on established SAR principles.

Modification Position of Change Example Analogue Predicted Influence on Biological Activity
Isomerism of Carboxyl GroupBenzoic Acid Ring3-[(4-methoxyphenoxy)methyl]benzoic AcidAltered spatial orientation may lead to reduced or different target binding compared to the ortho-isomer. icm.edu.pl
Substitution on Phenoxy RingPara-position2-[(4-hydroxy phenoxy)methyl]benzoic AcidIntroduces hydrogen-bonding donor capability, potentially increasing target affinity but also altering solubility and metabolism.
Substitution on Phenoxy RingPara-position2-[(4-chloro phenoxy)methyl]benzoic AcidIncreases lipophilicity and introduces an electron-withdrawing group, which can affect binding and metabolic stability.
Positional Isomerism of Methoxy GroupPhenoxy Ring2-[(2 -methoxyphenoxy)methyl]benzoic AcidSteric hindrance from the ortho-methoxy group could alter the preferred conformation and affect target interaction. nih.gov
Removal of Methoxy GroupPhenoxy Ring2-(Phenoxymethyl)benzoic AcidReduces hydrogen bond accepting capacity and alters electronic properties, serving as a baseline for evaluating substituent effects.
Addition of Hydroxyl GroupBenzoic Acid Ring5-Hydroxy-2-[(4-methoxyphenoxy)methyl]benzoic AcidMay introduce new binding interactions or serve as a site for metabolism. The number and position of hydroxyl groups are critical for antioxidant activity. nih.gov

This table is generated based on established medicinal chemistry principles and SAR data from related compound classes.

Structural modifications directly influence how a molecule interacts with its biological target, such as an enzyme or receptor. The various functional groups within this compound analogues can participate in several types of non-covalent interactions that are essential for binding and eliciting a biological response. This collection of necessary interactions is known as a pharmacophore. d-nb.info

Ionic and Hydrogen Bonding: The carboxylate anion (at physiological pH) is a potent hydrogen bond acceptor and can form strong ionic bonds (salt bridges) with positively charged amino acid residues like arginine or lysine (B10760008) in a binding pocket. psu.edu The ether oxygen and the methoxy oxygen can also act as hydrogen bond acceptors. psu.edu

Hydrophobic and π-π Interactions: The two aromatic rings provide large, nonpolar surfaces that can engage in favorable hydrophobic interactions with nonpolar residues in the target protein. Furthermore, these rings can participate in π-π stacking interactions with aromatic residues such as phenylalanine, tyrosine, and tryptophan, which can be critical for orienting the molecule correctly within the binding site. iomcworld.com

Conformational Flexibility: The methylene ether bridge provides significant conformational flexibility, allowing the two aromatic rings to adopt various spatial orientations. This flexibility enables the molecule to find an optimal conformation to fit within the binding site, a process known as "induced fit."

The table below summarizes the key functional groups and their likely contributions to target binding.

Functional Group Potential Pharmacological Interactions
Carboxylic Acid (-COOH)Ionic bonding, Hydrogen bond donor/acceptor
Aromatic RingsHydrophobic interactions, π-π stacking
Ether Linkage (-O-)Hydrogen bond acceptor, provides conformational flexibility
Methoxy Group (-OCH₃)Hydrogen bond acceptor, influences electronic properties

This table outlines potential molecular interactions based on the chemical structure.

Design and Synthesis of Prodrugs to Optimize Pharmacological Attributes

A prodrug is an inactive or less active derivative of a drug molecule that is converted into the active form in the body through enzymatic or chemical transformation. For carboxylic acid-containing compounds like this compound, prodrug strategies are often employed to overcome undesirable properties such as poor membrane permeability or gastrointestinal irritation, a common issue with nonsteroidal anti-inflammatory drugs (NSAIDs). nih.gov

The most common approach for acidic drugs is to mask the carboxylic acid moiety by converting it into an ester. imedpub.comopenmedicinalchemistryjournal.com These ester prodrugs are typically more lipophilic than the parent acid, which can enhance their absorption across biological membranes. Once absorbed into the bloodstream, they are rapidly hydrolyzed by esterase enzymes present in plasma and tissues to release the active carboxylic acid. mdpi.com

Key objectives for designing prodrugs of this compound would include:

Improving Oral Bioavailability: By increasing lipophilicity, an ester prodrug can enhance absorption from the gastrointestinal tract.

Reducing Gastric Irritation: Masking the free carboxylic acid can prevent direct irritation of the stomach lining, thereby improving gastrointestinal tolerance. nih.gov

Targeted Delivery: More advanced prodrug strategies can involve linking the drug to a promoiety that directs it to a specific tissue or organ before releasing the active compound.

The synthesis of simple ester prodrugs is often straightforward, involving the reaction of the parent carboxylic acid with an appropriate alcohol under acidic conditions or via an acyl chloride intermediate.

The following table illustrates potential ester prodrug strategies and their intended pharmacological benefits.

Prodrug Type Example Structure Promoieties Primary Goal
Simple Alkyl EsterMethyl 2-[(4-methoxyphenoxy)methyl]benzoateSimple alcohols (e.g., methanol, ethanol)Increase lipophilicity, improve oral absorption, reduce gastric irritation. imedpub.com
Glycol Ester2-Hydroxyethyl 2-[(4-methoxyphenoxy)methyl]benzoateGlycols (e.g., ethylene (B1197577) glycol)Modulate solubility and hydrolysis rate. mdpi.com
Mutual Prodrug (Codrug)Antioxidant-linked esterAntioxidants (e.g., vanillin, guaiacol)Combine therapeutic effects; the antioxidant moiety may help mitigate oxidative stress associated with inflammation. imedpub.com

This table presents hypothetical prodrug strategies based on established approaches for acidic drugs.

Investigation of the Biological Activities of 2 4 Methoxyphenoxy Methyl Benzoic Acid and Its Analogues in Vitro Studies

Antimicrobial Activity Research (In Vitro)

In vitro research has been conducted to investigate the antimicrobial properties of analogues of 2-[(4-methoxyphenoxy)methyl]benzoic acid, particularly focusing on newly synthesized thioureide derivatives. These studies aim to determine the efficacy of these compounds against a variety of microbial strains, including both bacteria and fungi, by evaluating their ability to inhibit microbial growth under controlled laboratory conditions.

The antibacterial potential of thioureide analogues derived from 2-(4-methylphenoxymethyl) benzoic acid and 2-(4-ethyl-phenoxymethyl) benzoic acid has been evaluated against a panel of Gram-positive and Gram-negative bacteria. researchgate.netnih.govnih.gov The tested bacterial species include Gram-positive strains such as Staphylococcus aureus and Bacillus subtilis, and Gram-negative strains like Escherichia coli, Klebsiella pneumoniae, and Pseudomonas aeruginosa. researchgate.netnih.gov

To assess the antibacterial capabilities of these compounds, both qualitative and quantitative screening methods have been employed. nih.govnih.gov

Qualitative screening provides a preliminary assessment of the antimicrobial spectrum. The methodologies used include several adapted diffusion techniques:

Paper filter disk impregnation: Sterile paper disks saturated with solutions of the test compounds are placed on an agar (B569324) surface inoculated with bacteria. The presence of a clear zone of inhibition around the disk indicates antibacterial activity. nih.govnih.gov

Agar well diffusion: Wells are created in the inoculated agar medium, and solutions of the test compounds are placed into these wells. Antibacterial efficacy is determined by measuring the diameter of the inhibition zone. nih.govnih.gov

Spotting on solid medium: Small volumes of the compound solutions are directly spotted onto the surface of an agar plate previously seeded with a microbial suspension. nih.govnih.gov

For a quantitative measure of antibacterial potency, the broth microdilution method is utilized. researchgate.netnih.gov This technique is performed in 96-well microplates to establish the Minimal Inhibitory Concentration (MIC) of the compounds. researchgate.net

The Minimal Inhibitory Concentration (MIC) is a fundamental metric in antimicrobial research, defined as the lowest concentration of a compound that completely inhibits the visible growth of a microorganism following overnight incubation. nih.gov The broth microdilution method is a standard procedure for determining MIC values for novel chemical agents. researchgate.netnih.gov

Studies on thioureide analogues of 2-(4-methylphenoxymethyl) benzoic acid revealed specific patterns of antibacterial activity. While most of the tested compounds showed activity against Gram-positive bacteria, only a few were effective against E. coli and K. pneumoniae. researchgate.netnih.gov Notably, significant activity was observed against P. aeruginosa. researchgate.netnih.gov For the 2-(4-ethyl-phenoxymethyl) benzoic acid thioureides, MICs ranged from 3.9 µg/mL to 250 µg/mL across the tested strains. nih.gov

Bacterial ClassSpecific StrainMIC Range (µg/mL)Reference
Gram-positiveStaphylococcus aureus62.5 to >1000 researchgate.netnih.gov
Bacillus subtilis62.5 to >1000 researchgate.netnih.gov
Gram-negativePseudomonas aeruginosa31.5 to 250 researchgate.netnih.gov
Escherichia coliGenerally low activity researchgate.netnih.gov
Klebsiella pneumoniaeGenerally low activity researchgate.netnih.gov

While specific enzymatic inhibition pathways for these compounds have not been fully elucidated in the reviewed literature, research into their structure-activity relationships provides insight into their antimicrobial action. Studies on 2-((4-ethylphenoxy)methyl)benzoylthioureas indicate that the level of antimicrobial activity is highly dependent on the chemical nature and position of substituents on the phenyl ring attached to the thiourea (B124793) moiety. researchgate.net

For instance, the presence of iodine and nitro substituents was found to favor activity against Gram-negative bacterial strains. researchgate.net Conversely, compounds featuring electron-donating substituents, such as methyl and ethyl groups, exhibited the highest inhibitory effects against Gram-positive bacteria and fungal strains. researchgate.net This suggests that the electronic properties of the substituents play a crucial role in the compound's ability to interact with microbial targets.

The in vitro antifungal properties of these benzoic acid analogues have been evaluated against pathogenic fungal strains, including Candida albicans and Aspergillus niger. researchgate.netnih.gov The investigations, utilizing quantitative methods like broth microdilution, have demonstrated notable antifungal efficacy. researchgate.net

Research on thioureides of 2-(4-methylphenoxymethyl) benzoic acid indicated that the highest antimicrobial activity was observed against fungal cells, with MIC values ranging from 15.6 µg/mL to 62.5 µg/mL. researchgate.netnih.gov This suggests a potent and specific action against the tested fungal species compared to some of the bacterial strains. researchgate.net

Fungal StrainMIC Range (µg/mL)Reference
Candida albicans15.6 to 62.5 researchgate.netnih.gov
Aspergillus niger15.6 to 62.5 researchgate.netnih.gov

Within the scope of the reviewed scientific literature, in vitro studies investigating the specific antiviral potentials of this compound and its closely related thioureide analogues have not been identified. While other classes of benzoic acid derivatives have been explored for antiviral properties, data pertaining to this specific compound and its direct analogues is not available.

Antibacterial Potentials Against Specific Microbial Strains

Anti-inflammatory Mechanism Elucidation (In Vitro)

The potential anti-inflammatory mechanisms of this compound can be inferred from in vitro studies on similar benzoic acid derivatives. These compounds appear to exert their effects through the modulation of key signaling pathways and the inhibition of enzymes crucial to the inflammatory cascade.

Modulation of Inflammatory Signaling Pathways (In Vitro)

Phenolic acids and their derivatives are known to regulate inflammatory signaling. Their mechanism of action often involves the TNF-α/NFκB signaling pathway. mdpi.com The transcription factor NF-κB is a critical controller of immunity and inflammation, and its inhibition can lead to a reduced expression of pro-inflammatory cytokines. mdpi.comnih.gov Studies on microbial polysaccharides have also shown that treatments can down-regulate the expression of key genes involved in inflammatory pathways such as TNF-α signaling via NFκB and IL6-JAK-STAT signaling. mdpi.com

An analogue, 2-hydroxy-4-methoxy benzoic acid (HMBA), demonstrated the ability to restore inflammatory cytokine levels in vitro. nih.gov Another related compound, 2-hydroxy-3-methoxybenzoic acid, was found to suppress mast cell-mediated allergic inflammatory responses by blocking signaling pathways downstream of the high-affinity IgE receptor (FcεRI). nih.gov This suggests that compounds in this class can interfere with multiple signaling cascades to produce an anti-inflammatory effect.

Inhibition of Key Enzymes Involved in Inflammatory Processes (In Vitro)

A primary mechanism for many anti-inflammatory drugs is the inhibition of cyclooxygenase (COX) and lipoxygenase (LOX) enzymes, which are responsible for the synthesis of prostaglandins (B1171923) and leukotrienes, respectively. mdpi.com Non-steroidal anti-inflammatory drugs (NSAIDs) typically function as competitive inhibitors of COX enzymes. researchgate.net

In vitro studies on hybrid compounds synthesized from terpenes and NSAIDs like ibuprofen (B1674241) and naproxen (B1676952) have demonstrated varying degrees of inhibition against COX-2 and LOX. nih.govconicet.gov.ar For example, certain naproxen derivatives showed potent LOX inhibition, in the range of 81.8-97.7%, which was attributed to the naproxen moiety of the hybrid molecule. conicet.gov.ar The synthesized hybrids displayed a wide range of inhibition against COX-2 (9.8%-57.4%) and LOX (0.0%-97.7%). researchgate.netnih.gov This highlights the potential for benzoic acid derivatives to be developed as single or dual inhibitors of these key inflammatory enzymes.

Table 1: In Vitro Enzyme Inhibition by Selected Compounds

Compound Type Target Enzyme Inhibition Range (%)
Terpene-NSAID Hybrids COX-2 9.8 - 57.4
Terpene-NSAID Hybrids LOX 0.0 - 97.7
Naproxen Derivatives LOX 81.8 - 97.7

Data sourced from studies on various hybrid molecules. researchgate.netnih.govconicet.gov.ar

Analgesic Property Investigations (In Vitro)

The analgesic properties of benzoic acid derivatives are often linked to their anti-inflammatory actions, particularly the inhibition of COX enzymes which reduces prostaglandin (B15479496) production. nih.gov In silico studies of 5-acetamido-2-hydroxy benzoic acid derivatives predicted favorable binding affinity with COX-2 receptors, suggesting a mechanism for their anti-nociceptive activity. nih.govmdpi.com While most analgesic tests are performed in vivo, the underlying enzymatic inhibition that predicts this activity is determined through in vitro assays. For instance, the compound flusalazine, a benzoic acid derivative, is noted to have anti-inflammatory action through the specific inhibition of microsomal prostaglandin E synthase-1 (mPEGS-1) rather than COX-1 or COX-2. semanticscholar.org This indicates that analogues of this compound may possess analgesic effects by targeting various components of the prostaglandin synthesis pathway.

Anticancer Activity Research (In Vitro)

In vitro research has uncovered promising anticancer activities for analogues of this compound, demonstrating both cytotoxic effects against cancer cells and the ability to induce programmed cell death.

In Vitro Cytotoxicity and Antiproliferative Effects on Cancer Cell Lines

The analogue 2-hydroxy-4-methoxy benzoic acid (HMBA) has been evaluated for its anticancer effects against SK-MEL-28 human malignant melanoma cells. phcog.comphcog.com Studies showed that with increased exposure time, the concentration of HMBA required to inhibit cell growth by 50% (IC50) decreased, indicating a time-dependent cytotoxic effect. phcog.comphcog.com Another related compound, 2',4'-dihydroxy-6'-methoxy-3',5'-dimethylchalcone (B1244802), was tested against six different human cancer cell lines and showed potent antiproliferative activity, with the SMMC-7721 cell line being the most sensitive. nih.govcapes.gov.br

Table 2: In Vitro Cytotoxicity (IC50) of Analogues on Human Cancer Cell Lines

Compound Cell Line Cancer Type IC50 (µM)
2',4'-dihydroxy-6'-methoxy-3',5'-dimethylchalcone SMMC-7721 Hepatocellular Carcinoma 32.3 ± 1.13
2-hydroxy-4-methoxy benzoic acid (HMBA) SK-MEL-28 Malignant Melanoma Time-dependent

Data sourced from multiple in vitro studies. phcog.comnih.govcapes.gov.br

Induction of Apoptosis and Cell Cycle Modulation (In Vitro)

The anticancer activity of these compounds appears to be mediated, at least in part, by the induction of apoptosis and interference with the cell cycle. nih.gov Treatment of cancer cells with analogues of this compound has been shown to lead to hallmark features of apoptosis.

For example, HMBA caused dose-dependent DNA damage and induced apoptosis in SK-MEL-28 cells. phcog.comphcog.com This process was associated with the activation of caspase-3, a key executioner enzyme in the apoptotic cascade. phcog.com Furthermore, staining of SMMC-7721 cells treated with 2',4'-dihydroxy-6'-methoxy-3',5'-dimethylchalcone revealed fragmentation and condensation of chromatin. nih.govcapes.gov.br Flow cytometric analysis confirmed the appearance of a hypodiploid peak, which is indicative of apoptosing cells with fragmented DNA. nih.gov These findings suggest that related benzoic acid compounds can effectively trigger programmed cell death in cancer cells.

Interactions with Nucleic Acids (DNA/RNA) and Cellular Proteins (In Vitro)

The in vitro interaction of this compound and its analogues with cellular macromolecules, particularly proteins, is a key aspect of understanding their biological activity. While direct studies on the interaction of this compound with nucleic acids (DNA/RNA) are not extensively detailed in the current body of scientific literature, research on related benzoic acid derivatives provides significant insights into their capacity to bind to cellular proteins.

The molecular structure of benzoic acid derivatives facilitates various interactions. The carboxyl group is capable of forming ionic bonds with positively charged amino acid residues in proteins, while phenoxy groups can engage in hydrogen bonding and hydrophobic interactions. These interactions are crucial determinants of the binding affinity of the compounds to enzymes and receptors.

Studies on analogues have demonstrated these binding capabilities. For instance, various substituted benzoic acid anions have been shown to bind to bovine serum albumin (BSA), a major transport protein in plasma. The strength of this binding is influenced by the nature and position of substituents on the aromatic ring. Research indicates that electron-density distribution in the aromatic ring is a critical factor for albumin affinity nih.gov. One study analyzed the binding of 24 substituted benzoic acid anions to BSA, revealing that the equilibrium constants of binding correlated with the Hammett constants of the substituents for meta- and para-monosubstituted acids nih.gov. Another study on the binding of 2-(4'-hydroxyphenylazo)benzoic acid (HABA) to BSA suggested a sequential binding mechanism, with the hydrophobic nature of the ligand playing a role in the interaction nih.gov.

Furthermore, investigations into other benzoic acid derivatives have revealed interactions with key cellular enzymes. An in silico study of 3-phenoxybenzoic acid (3PBA), a metabolite of pyrethroid insecticides, and its own metabolites showed potential binding affinity and interaction with enzymes such as CYP2C9, CYP3A4, and caspases 3 and 8 researchgate.netnih.gov. Subsequent in vitro experiments demonstrated that 3PBA induces apoptosis in human hepatocyte (HepG2) cells, mediated by the upregulation of caspase-3 and downregulation of Bcl-2 sci-hub.senih.gov.

While these studies are on structural analogues, they underscore the potential of the benzoic acid scaffold, including this compound, to interact with cellular proteins, thereby modulating their function. The specific interactions with DNA and RNA, however, remain an area requiring further dedicated research. One study on a metabolite of polybrominated diphenyl ethers, 2-(2',4'-bromophenoxyl)-benzoquinone, demonstrated that the quinone group could covalently bind to deoxynucleosides and DNA in vitro, forming various adducts nih.gov. This suggests that metabolic activation of phenoxy-containing compounds could potentially lead to direct nucleic acid interactions.

Table 1: Summary of In Vitro Protein Interactions for Analogues of this compound

Compound/AnalogueTarget Protein(s)Method of StudyKey FindingReference
Substituted Benzoic AcidsBovine Serum Albumin (BSA)Spectrofluorimetric TitrationBinding constants correlate with Hammett constants of substituents; electron density on the aromatic ring is crucial for affinity. nih.gov
2-(4'-hydroxyphenylazo)benzoic acid (HABA)Bovine Serum Albumin (BSA)Relaxation Methods, Gel ChromatographyFollows a sequential binding mechanism; hydrophobic interactions are important. nih.gov
3-Phenoxybenzoic Acid (3PBA)Caspase-3, Bcl-2Immunofluorescence Assay (HepG2 cells)Induces apoptosis by up-regulating caspase-3 and down-regulating Bcl-2. sci-hub.senih.gov
3-Phenoxybenzoic Acid (3PBA) and metabolitesCYP2C9, CYP3A4, Caspase 3, Caspase 8In Silico Molecular DockingMetabolites demonstrate binding affinity to key metabolic and apoptotic enzymes. researchgate.netnih.gov

Agrochemistry-Related Biological Activities (In Vitro)

The structural features of this compound are common to several classes of agrochemicals. Derivatives of phenoxybenzoic acid and benzoic acid esters are known to possess biological activities relevant to agriculture, including herbicidal and pesticidal properties ontosight.ai. In vitro studies on these and related compounds help to elucidate their potential and mechanism of action.

Benzoic acid derivatives are investigated as potential herbicides. Their mechanism of action can vary, but some are known to inhibit key plant enzymes. For example, 2-((4,6-dimethoxypyrimidin-2-yl)oxy)benzoic acid is an inhibitor of acetohydroxyacid synthase (AHAS), a critical enzyme in the biosynthesis of branched-chain amino acids in plants mdpi.com.

In vitro studies are crucial for evaluating the direct effect of these compounds on plant growth. In one study, benzoic acid was identified as a root exudate from lettuce that could inhibit the hyphal growth of the soil-borne pathogen Rhizoctonia solani by 30% in vitro. This demonstrates a direct antimicrobial effect that contributes to plant defense mdpi.com. While this study focuses on a fungistatic effect, it highlights the growth-inhibiting properties of benzoic acid in an agricultural context.

The herbicidal potential of related compounds is often evaluated through germination and growth inhibition assays. Although specific data for this compound is limited, the general class of compounds shows promise.

Table 2: In Vitro Herbicidal and Plant Growth-Inhibitory Activities of Related Compounds

Compound/Analogue ClassTarget Organism/SystemIn Vitro AssayObserved EffectReference
2-((4,6-dimethoxypyrimidin-2-yl)oxy)benzoic acidAcetohydroxyacid synthase (AHAS) enzymeEnzyme inhibition assayIdentified as an AHAS inhibitor, a known herbicidal target. mdpi.com
Benzoic AcidRhizoctonia solani (fungus)Plating Assay (hyphal growth)30% inhibition of hyphal growth, indicating direct antimicrobial activity relevant to plant health. mdpi.com

Esters of phenoxybenzoic acid and other benzoic acid derivatives have been shown to possess insecticidal properties ontosight.ai. In vitro bioassays are fundamental in determining the toxicity of these compounds against various insect pests.

Research on methyl benzoate (B1203000) and its analogues has demonstrated significant contact and fumigant toxicity against the red imported fire ant, Solenopsis invicta. In these studies, structure-activity relationships were established. For instance, the presence of a methoxyl group at the ortho or meta position of methyl benzoate was found to significantly increase its contact toxicity researchgate.net. Methyl-3-methoxybenzoate was identified as one of the most potent fumigants against S. invicta workers, with a mean LC50 value of 0.61 µg/ml researchgate.net.

Further research has confirmed the broad-spectrum insecticidal and acaricidal activity of methyl benzoate. It has shown ovicidal effects against several insect species and mortality against the two-spotted spider mite, Tetranychus urticae. In leaf-dipping assays, 1% methyl benzoate caused 81.3% mortality in adult mites 24 hours after exposure, with a calculated LC50 value of 0.38% (v/v) mdpi.com. These findings highlight the potential of the benzoate structure as a scaffold for developing new, environmentally safer pesticides.

Table 3: In Vitro Pesticidal Activities of Benzoate Analogues

Compound/AnalogueTarget PestIn Vitro AssayKey Finding (Toxicity)Reference
Methyl-3-methoxybenzoateSolenopsis invicta (Red Imported Fire Ant)Fumigation ToxicityLC50 = 0.61 µg/ml researchgate.net
MethylbenzoateSolenopsis invicta (Red Imported Fire Ant)Fumigation ToxicityLC50 = 0.75 µg/ml researchgate.net
MethylbenzoateTetranychus urticae (Two-spotted Spider Mite) AdultsLeaf-dipping AssayLC50 = 0.38% (v/v) mdpi.com
MethylbenzoateTetranychus urticae (Two-spotted Spider Mite) EggsLeaf-dipping AssayLC50 = 0.27% (v/v) mdpi.com

Applications of 2 4 Methoxyphenoxy Methyl Benzoic Acid As a Chemical Intermediate

Role in Complex Pharmaceutical Intermediate Synthesis

The structural framework of 2-[(4-methoxyphenoxy)methyl]benzoic acid is analogous to key intermediates used in the synthesis of complex pharmaceutical agents. Its bifunctional nature, possessing both an acidic carboxyl group and a flexible ether linkage, makes its parent structure a valuable template in medicinal chemistry.

While not the direct precursor itself, a structurally analogous compound, 2-((4-(Carboxymethyl)phenoxy)methyl)benzoic Acid (CAS 55453-89-9), is a crucial intermediate in the synthesis of Olopatadine. pharmaffiliates.com Olopatadine is a selective histamine (B1213489) H1 antagonist used for treating allergic conjunctivitis and rhinitis. nih.gov

The synthesis pathway to Olopatadine relies on the dibenz[b,e]oxepine core, which is constructed from this intermediate. The key structural difference between the user-specified compound and the actual Olopatadine intermediate lies in the substituent on the phenoxy ring. The Olopatadine precursor features a carboxymethyl group (-CH2COOH), which is essential for forming the final active pharmaceutical ingredient's structure. pharmaffiliates.com In contrast, this compound has a methoxy (B1213986) group (-OCH3) at that position.

Patents describing the industrial production of Olopatadine detail the conversion of related precursors, such as methyl 2-(4-methoxycarbonylmethylphenoxymethyl)benzoate, into the necessary dibenzoxepinacetic acid core structure. google.comgoogle.com This underscores the importance of the specific (phenoxymethyl)benzoic acid backbone in constructing tricyclic pharmaceutical agents.

Structural Comparison of Benzoic Acid Derivatives

Compound NameKey Structural FeaturesRole in Synthesis
This compound- Methylene (B1212753) bridge
  • Methoxy group on phenoxy ring
  • General building block
    2-((4-(Carboxymethyl)phenoxy)methyl)benzoic Acid- Methylene bridge
  • Carboxymethyl group on phenoxy ring
  • Direct precursor to Olopatadine core pharmaffiliates.com

    The synthesis of xanthone (B1684191) derivatives, a class of compounds known for a wide range of biological activities, typically utilizes a different but related class of precursors: 2-aryloxybenzoic acids . nih.gov A prominent synthetic route involves the acid-catalyzed cyclodehydration of these compounds to form the characteristic dibenzo-γ-pyrone framework of the xanthone nucleus. ijsr.net For example, 2-(3-methoxyphenoxy)benzoic acid can serve as an intermediate in the synthesis of certain xanthone derivatives. evitachem.com

    The key structural distinction is that 2-aryloxybenzoic acids feature a direct ether linkage between the two aromatic rings. The target compound, this compound, contains a methylene bridge between the oxygen atom and the benzoic acid ring. This bridge prevents the direct intramolecular Friedel-Crafts type acylation necessary to form the central ring of the xanthone scaffold. Therefore, while benzoic acid derivatives are fundamental to this area of drug discovery, it is the sub-class of 2-aryloxybenzoic acids, not those with a methylene bridge, that are the direct building blocks for xanthones. nih.govijsr.net

    Utility in Advanced Material Science Applications

    Benzoic acid derivatives are explored in materials science for their potential to be integrated into larger molecular assemblies, such as polymers, where they can impart specific properties. ontosight.ai

    Research into polymer science has shown that incorporating aromatic carboxylic acids can enhance the properties of resulting materials. Specifically, the related compound 2-(4-methoxyphenoxy)benzoic acid (which lacks the methylene bridge) is noted for its use in polymer formulations to improve characteristics such as thermal stability and chemical resistance. chemimpex.com The rigid aromatic structures and potential for intermolecular interactions make such compounds valuable additives in the manufacturing of durable materials. ontosight.aichemimpex.com While this specific application is documented for the directly-linked ether, the general principle of using substituted benzoic acids as monomers or property-modifying additives is a known strategy in material science.

    Broader Significance as a Versatile Building Block in Organic Synthesis

    Beyond specific, multi-step syntheses, this compound holds significance as a versatile building block in general organic synthesis. ontosight.ai Its molecular structure contains multiple reactive sites that can be independently modified to create a variety of derivatives.

    Potential Synthetic Transformations

    Functional GroupPotential ReactionsResulting Structures
    Carboxylic Acid (-COOH)Esterification, Amidation, Reduction, Acid Halide FormationEsters, Amides, Alcohols, Acyl Halides
    Aromatic RingsElectrophilic Aromatic Substitution (e.g., Halogenation, Nitration)Ring-functionalized derivatives
    Methylene Bridge (-CH2-)Radical HalogenationBenzylic halides for further substitution

    This versatility allows chemists to use it as a starting point for constructing more complex molecules with tailored properties for various applications in pharmacology and materials science. ontosight.aichemimpex.com The presence of the flexible ether linkage combined with the rigid aromatic systems provides a unique combination of conformational properties that can be exploited in molecular design.

    Future Research and Perspectives on this compound: Charting a Course for Innovation

    Ipswich, MA – The scientific community is poised to unlock the full potential of this compound, a versatile benzoic acid derivative. While currently recognized primarily as a key intermediate in the synthesis of pharmaceuticals and agrochemicals, its inherent structural features suggest a wealth of untapped opportunities. chemimpex.com Future research efforts are anticipated to pivot from its foundational role towards a more comprehensive exploration of its chemical and biological capabilities. This article outlines key future research directions and perspectives that could shape the trajectory of this promising compound.

    Q & A

    Q. What are the standard analytical techniques for characterizing the purity and structure of 2-[(4-methoxyphenoxy)methyl]benzoic Acid?

    • Methodological Answer : Characterization typically involves a combination of nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C) for structural elucidation, mass spectrometry (MS) for molecular weight confirmation, and high-performance liquid chromatography (HPLC) for purity assessment. Thin-layer chromatography (TLC) is used for real-time reaction monitoring. For example, NMR can resolve methoxy and aromatic proton signals to confirm substitution patterns . HPLC conditions (e.g., C18 columns, acetonitrile/water gradients) should be optimized to detect impurities below 1% .

    Q. How can researchers synthesize this compound with high yield and purity?

    • Methodological Answer : A multi-step synthesis may include: (i) Esterification : Protect the benzoic acid group using methanol under acidic conditions. (ii) Ether formation : React the protected intermediate with 4-methoxyphenol via nucleophilic substitution (e.g., using K₂CO₃ as a base in DMF). (iii) Hydrolysis : Remove the ester protecting group under alkaline conditions (e.g., NaOH in aqueous THF). Critical parameters include reaction temperature control (60–80°C for ether formation) and catalyst selection (e.g., Pd/C for nitro group reduction if applicable). Yields >80% are achievable with rigorous purification (recrystallization or column chromatography) .

    Q. What are the key physicochemical properties influencing this compound’s stability and solubility?

    • Methodological Answer : The compound’s stability is pH-dependent due to the carboxylic acid group. Solubility can be enhanced in polar aprotic solvents (e.g., DMSO) or buffered aqueous solutions (pH > 5). The methoxyphenoxy group increases lipophilicity, affecting membrane permeability in biological assays. Degradation studies (e.g., accelerated stability testing at 40°C/75% RH) should monitor hydrolysis of the ester or ether linkages using HPLC .

    Advanced Research Questions

    Q. How can contradictory data on the compound’s reactivity be resolved in mechanistic studies?

    • Methodological Answer : Discrepancies in reaction outcomes (e.g., unexpected byproducts) may arise from varying substituent electronic effects. Use computational chemistry (DFT calculations) to predict sites of electrophilic/nucleophilic attack. Validate experimentally via isotopic labeling (e.g., ¹⁸O tracing in hydrolysis studies) or substituent scrambling (e.g., replacing methoxy with electron-withdrawing groups). Cross-reference results with analogous compounds like 4-({4-[(1E)-2-cyano-3-(cyclohexylamino)-3-oxoprop-1-en-1-yl]-2-methoxyphenoxy}methyl)benzoic acid to identify electronic or steric influences .

    Q. What strategies optimize the compound’s bioactivity in structure-activity relationship (SAR) studies?

    • Methodological Answer : Modify the methoxy group’s position or replace it with halogens (e.g., -Cl, -F) to alter electronic effects. Introduce methylene spacers between the phenoxy and benzoic acid groups to adjust conformational flexibility. Evaluate changes via in vitro assays (e.g., enzyme inhibition IC₅₀ determination). For example, replacing the methoxy group with a hydroxyl group in 4-(4-hydroxyphenoxy)benzoic acid significantly alters binding affinity to target proteins .

    Q. How can researchers model the compound’s metabolic pathways in preclinical studies?

    • Methodological Answer : Use in vitro hepatocyte or microsomal assays to identify phase I (oxidation, hydrolysis) and phase II (glucuronidation) metabolites. LC-MS/MS with high-resolution mass analyzers (e.g., Q-TOF) detects metabolites like 2-({2-[(E)-carboxy(methoxyimino)methyl]phenyl}methoxy)benzoic acid. Compare metabolic profiles across species (e.g., rat vs. human microsomes) to predict interspecies variability. Computational tools (e.g., MetaSite) can prioritize likely metabolic hotspots .

    Q. What advanced techniques validate the compound’s interaction with biological targets?

    • Methodological Answer : Employ surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to quantify binding affinities (KD values). For enzyme targets, conduct kinetic assays (e.g., fluorogenic substrate cleavage inhibition). X-ray crystallography or cryo-EM can resolve binding modes at atomic resolution. For example, the methoxyphenoxy group may occupy hydrophobic pockets in target proteins, as seen in analogs like 4-{[(4-methyl-2-oxo-2H-chromen-7-yl)oxy]methyl}benzoic acid .

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    Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.